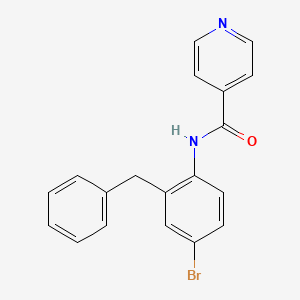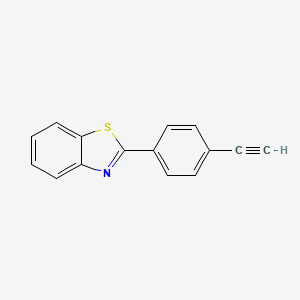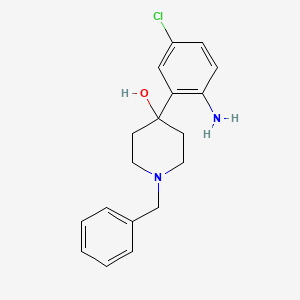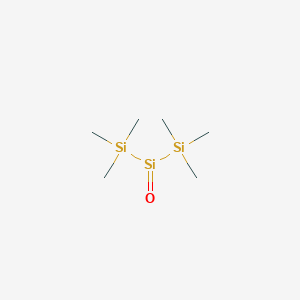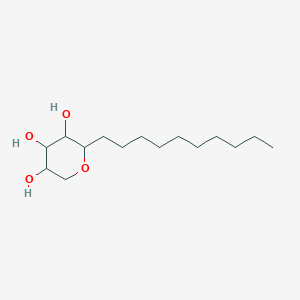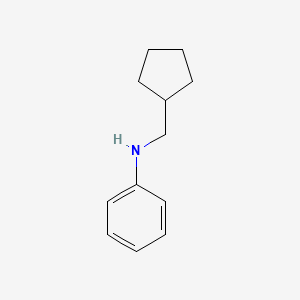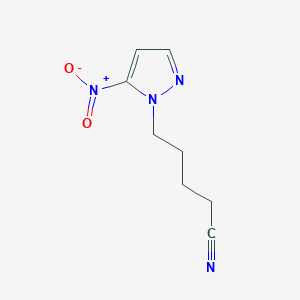![molecular formula C13H18O3 B14408068 5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate CAS No. 87142-55-0](/img/structure/B14408068.png)
5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-3-methylbicyclo[222]oct-2-en-1-yl acetate is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate typically involves a series of organic reactions starting from simpler precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The acetyl and acetate groups are then introduced through subsequent acetylation and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used .
Aplicaciones Científicas De Investigación
5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Oct-1-en-3-yl acetate: Similar in structure but lacks the bicyclic framework.
5-Methylbicyclo[2.2.2]oct-5-en-2-one: Shares the bicyclic structure but differs in functional groups.
Uniqueness
5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate is unique due to its specific combination of functional groups and bicyclic structure.
Propiedades
Número CAS |
87142-55-0 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
(5-acetyl-3-methyl-1-bicyclo[2.2.2]oct-2-enyl) acetate |
InChI |
InChI=1S/C13H18O3/c1-8-6-13(16-10(3)15)5-4-11(8)12(7-13)9(2)14/h6,11-12H,4-5,7H2,1-3H3 |
Clave InChI |
PQGLXIQPZDCZQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2(CCC1C(C2)C(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)
![N-Ethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14408018.png)



